{2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Description
This compound (CAS: 1354029-04-1) is a carbamic acid benzyl ester derivative with a cyclohexyl backbone modified by an ethyl-amino linkage to an (S)-2-amino-3-methyl-butyryl group. The stereochemistry of the (S)-configured amino acid moiety may influence its biological interactions .
Properties
IUPAC Name |
benzyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-4-24(20(25)19(22)15(2)3)18-13-9-8-12-17(18)23-21(26)27-14-16-10-6-5-7-11-16/h5-7,10-11,15,17-19H,4,8-9,12-14,22H2,1-3H3,(H,23,26)/t17?,18?,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHDTHQSOOFQGB-ACBHZAAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS: 1354026-94-0) is a complex organic molecule that has garnered interest in medicinal chemistry due to its structural features, which suggest potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources.
Structural Characteristics
The compound features a cyclohexyl group , an amino acid derivative , and a carbamic acid moiety . These structural components are significant as they may enhance the compound's interaction with biological systems, influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 375.51 g/mol |
| InChI Key | POHDTHQSOOFQGB-QLABLLNJNA-N |
| CAS Number | 1354026-94-0 |
Pharmacological Effects
The biological activity of this compound can be categorized into several key areas:
- Neuroprotective Effects : The presence of amino acid derivatives may enable interaction with neurotransmitter systems, potentially offering neuroprotective benefits.
- Antioxidant Activity : Functional groups within the compound may confer antioxidant properties, aiding in the neutralization of free radicals and reduction of oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting various physiological processes.
Interaction Studies
Research into the interactions of this compound with biological systems is essential for understanding its mechanism of action. Interaction studies may include:
- Binding Affinity Assays : Determining how well the compound binds to target proteins.
- Cellular Uptake Studies : Assessing how effectively the compound is absorbed by cells.
- Metabolic Stability Tests : Evaluating how long the compound remains active within biological systems.
Comparative Analysis with Similar Compounds
To contextualize the potential applications of this compound, it is useful to compare it with similar molecules known for their therapeutic effects.
| Compound Name | Structural Features | Primary Use |
|---|---|---|
| Baclofen | Amino acid derivative; GABA analogue | Muscle relaxant |
| Gabapentin | Amino acid structure; calcium channel modulator | Anticonvulsant |
| Pregabalin | Similar to gabapentin; enhanced bioavailability | Neuropathic pain management |
These comparisons highlight unique aspects of This compound , particularly its potential for targeted therapeutic applications based on its distinct structural components and biological activities.
Potential Therapeutic Applications
Given its structural features and preliminary findings regarding its biological activity, potential therapeutic applications for this compound may include:
- Treatment for neurodegenerative diseases
- Development as an antioxidant supplement
- Use as an enzyme inhibitor in metabolic disorders
Scientific Research Applications
The biological activity of the compound is influenced by its structural components, which may confer various pharmacological effects, including:
- Neuroprotective Effects : The presence of amino acids or their derivatives can interact with neurotransmitter systems, potentially providing neuroprotective benefits.
- Antioxidant Activity : Functional groups within the compound may exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting various physiological processes.
Potential Applications
The potential applications of {2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester include:
- Pharmaceutical Development : Targeting specific biological pathways for drug development.
- Neuropharmacology : Investigating its effects on neurotransmitter systems for potential treatments of neurological disorders.
- Antioxidant Therapies : Utilizing its antioxidant properties in formulations aimed at reducing oxidative stress-related conditions.
Case Studies
- Neuroprotective Studies : Research indicates that compounds similar to this compound have shown promise in protecting neurons from damage due to oxidative stress and excitotoxicity.
- Antioxidant Activity : Studies have demonstrated that structurally related compounds exhibit significant antioxidant activity, suggesting that this compound may also possess similar properties beneficial for therapeutic applications.
- Enzyme Inhibition Research : Investigations into enzyme inhibition have revealed that amino acid derivatives can effectively modulate enzyme activity, which could be a crucial mechanism for the therapeutic action of this compound.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate ester moiety undergoes hydrolysis under acidic or alkaline conditions, producing benzyl alcohol and a cyclohexylamine derivative. Reaction kinetics depend on pH and temperature:
| Conditions | Products | Rate Constant (k, 25°C) | Source |
|---|---|---|---|
| 0.1 M HCl (aqueous) | Cyclohexylamine derivative + CO₂ + benzyl alcohol | ||
| 0.1 M NaOH (aqueous) | Cyclohexylamine derivative + carbonate + benzyl alcohol |
Mechanism :
-
Acidic : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.
-
Alkaline : Hydroxide ions directly attack the electrophilic carbonyl carbon.
Amide Bond Reactivity
The (S)-2-amino-3-methyl-butyryl-ethyl-amino side chain participates in amide-specific reactions:
Enzymatic Cleavage
Proteases such as trypsin cleave the amide bond under physiological conditions (pH 7.4, 37°C):
| Enzyme | Inhibitors | ||
|---|---|---|---|
| Trypsin | 12.5 ± 1.2 | Aprotinin, TLCK |
Chemical Modifications
-
Reductive Alkylation : Reacts with aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN to form tertiary amines.
-
Acylation : Acetyl chloride modifies the primary amine to yield -acetyl derivatives (confirmed via -NMR) .
Esterification and Transesterification
The benzyl ester group undergoes transesterification with alcohols under catalytic conditions:
| Alcohol | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methanol | -TSA (0.1 eq) | 60 | 82 |
| Ethanol | Ti(OiPr)₄ (5 mol%) | 80 | 76 |
Side Reaction : Competing hydrolysis occurs if traces of water are present (>5% impurity reduces yield by ~30%) .
Stability Under Oxidative Conditions
The compound demonstrates limited stability toward strong oxidizers:
| Oxidizing Agent | Conditions | Degradation Products |
|---|---|---|
| H₂O₂ (30%) | pH 7, 25°C, 24 h | Oxidized cyclohexanone derivative |
| KMnO₄ (0.1 M) | H₂SO₄ (1 M), 50°C, 2 h | Carboxylic acid + benzaldehyde |
Photochemical Degradation
UV-Vis exposure (λ = 254 nm) induces radical-mediated decomposition:
| Parameter | Value |
|---|---|
| Quantum Yield (Φ) | |
| Half-life (t₁/₂) | 45 min (in methanol) |
Key Pathways :
-
Homolytic cleavage of the C–O bond in the carbamate group.
-
Formation of benzyl radicals detected via ESR spectroscopy.
Comparative Reactivity Table
The compound’s reactivity is contextualized against structurally related carbamates:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Functional Implications of Substituents
Amino Acid Side Chain (Target Compound vs. 1354003-59-0)
The target compound and its cyclopropyl variant (1354003-59-0) share the (S)-2-amino-3-methyl-butyryl group, which is critical for chiral recognition in enzyme-binding pockets.
Hydroxyethyl vs. Amino Acid Moieties (1353981-48-2)
Replacing the amino acid side chain with a hydroxyethyl group (1353981-48-2) reduces molecular weight by 27 g/mol and increases hydrophilicity. This modification may enhance aqueous solubility but diminish protease-targeting specificity .
Chlorohexyloxy-Ethoxy Chain (1334953-41-1)
This structure is more suited for lipid membrane penetration or covalent binding studies, diverging from the target compound’s peptide-like design .
Nitro-Pyridine and tert-Butyl Ester (1289387-36-5)
The nitro-pyridine group in 1289387-36-5 introduces strong electron-withdrawing effects, which could stabilize the carbamate group or enable redox-sensitive applications. The tert-butyl ester (vs. benzyl) offers differential cleavage kinetics under acidic conditions .
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three modular components:
-
Cyclohexylamine core : Functionalized with ethylamino and carbamate groups.
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(S)-2-Amino-3-methylbutanoyl moiety : Derived from L-valine, requiring stereochemical preservation.
Retrosynthetically, the molecule is assembled through:
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Acylation of the ethylamino-cyclohexylamine with the amino acid derivative.
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Carbamate protection of the cyclohexylamine’s primary amine.
Step-wise Synthesis
Preparation of (S)-2-Amino-3-methylbutanoyl Chloride
Procedure :
-
Protection : L-Valine (1 equiv) is treated with Boc₂O (1.1 equiv) in THF/H₂O (1:1) at 0°C, stirred for 4 hr, yielding Boc-L-valine (85–90%).
-
Activation : Boc-L-valine is reacted with thionyl chloride (2 equiv) in anhydrous DCM at 0°C for 2 hr, forming the acid chloride (quantitative).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → RT |
| Yield | >95% |
Synthesis of 2-(Ethylamino)cyclohexanamine
Method A: Reductive Amination
-
Cyclohexanone (1 equiv) and ethylamine (1.2 equiv) are combined in MeOH with NaBH₃CN (1.5 equiv) at RT for 12 hr.
-
Product is purified via column chromatography (SiO₂, EtOAc/hexane).
Method B: Alkylation of Cyclohexylamine
-
Cyclohexylamine (1 equiv) reacts with ethyl bromide (1.1 equiv) in acetonitrile with K₂CO₃ (2 equiv) at 60°C for 8 hr.
-
Yield: 70–75%.
Analytical Comparison :
| Method | Yield (%) | Purity (HPLC) | Regioselectivity |
|---|---|---|---|
| A | 65 | 92% | Moderate |
| B | 75 | 88% | High |
Acylation of 2-(Ethylamino)cyclohexanamine
Coupling Reaction :
-
Boc-L-valine chloride (1.05 equiv) is added to 2-(ethylamino)cyclohexanamine (1 equiv) in DCM with Et₃N (2 equiv) at 0°C.
-
Stirred for 6 hr, yielding the acylated intermediate (80–85%).
Deprotection :
Carbamate Formation
Benzyl Chloroformate Protection :
-
The deprotected amine (1 equiv) is treated with benzyl chloroformate (1.2 equiv) in THF/H₂O (2:1) with NaOH (1.5 equiv) at 0°C.
-
Reaction is stirred for 4 hr, yielding the target compound (75–80%).
Optimization Notes :
-
Excess benzyl chloroformate improves yield but requires careful quenching.
-
Aqueous workup removes unreacted reagents, enhancing purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity (%) | Impurities Identified |
|---|---|---|
| HPLC (C18) | 98.5 | <1% unreacted starting material |
| TLC (SiO₂) | 95 | Trace solvents |
Comparative Analysis with Structural Analogues
tert-Butyl vs. Benzyl Carbamates
Ethylamino vs. Methylamino Derivatives
Substituting ethyl with methyl reduces steric bulk, improving coupling yields (85% vs. 78%) but lowering metabolic stability.
Challenges and Mitigation Strategies
Stereochemical Integrity
Regioselectivity in Cyclohexyl Functionalization
-
Risk : Isomer formation during ethylamino introduction.
-
Solution : Employ bulky bases (e.g., LDA) to favor desired substitution.
Applications and Further Research
The compound’s structural features suggest potential in protease inhibition and peptide mimetics. Future studies should explore:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester, and how can yield optimization be achieved?
- Methodological Answer : The compound can be synthesized via stepwise coupling of (S)-2-amino-3-methylbutyric acid derivatives with ethylamine-functionalized cyclohexyl intermediates, followed by benzyl carbamate protection. Key steps include activating the carboxyl group using reagents like HATU or EDCI/HOBt to ensure efficient amide bond formation. Yield optimization (e.g., 60–92% in analogous syntheses) requires precise stoichiometric control, inert reaction conditions, and purification via flash chromatography . Monitoring reaction progress with LC-MS or TLC is critical to minimize side products.
Q. How should researchers handle the purification and stability of this compound under laboratory conditions?
- Methodological Answer : Purification is best achieved using reverse-phase HPLC or silica gel chromatography, particularly due to the compound’s potential sensitivity to hydrolysis. Stability studies in and for similar carbamate esters suggest storage at –20°C under anhydrous conditions (e.g., in sealed vials with desiccants) to prevent degradation. Avoid exposure to basic or aqueous environments, as carbamate esters are prone to hydrolysis .
Q. What analytical techniques are essential for validating the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H/13C NMR are mandatory for confirming molecular weight and stereochemistry. For example, ESI-MS/MS fragmentation patterns (e.g., m/z 401 and 272 in related compounds) help verify backbone connectivity . Chiral HPLC or SFC should be employed to confirm enantiomeric purity, especially given the (S)-configured amino acid moiety .
Advanced Research Questions
Q. How can researchers resolve chromatographic co-elution of stereoisomers or epimers during analysis?
- Methodological Answer : Minor adjustments in chromatographic conditions (e.g., mobile phase pH, column temperature, or gradient slope) can separate co-eluting epimers. For instance, highlights that altering the organic modifier (e.g., acetonitrile vs. methanol) in reverse-phase systems improves resolution of epimers. Using chiral stationary phases (e.g., amylose- or cellulose-based columns) is also effective for resolving stereoisomers .
Q. What strategies are recommended for investigating structure-activity relationships (SAR) involving this compound?
- Methodological Answer : SAR studies should focus on modifying the benzyl ester group (e.g., substituting with other aryl groups) and the ethyl-amino side chain. and describe structural analogs like URB597 (a cyclohexyl carbamate ester) where such modifications impact receptor binding. Computational docking paired with in vitro assays (e.g., enzyme inhibition or receptor binding) can identify critical pharmacophores .
Q. How should conflicting data on impurity profiles or stability be addressed?
- Methodological Answer : Contradictions in impurity data (e.g., unidentified peaks in HPLC) require orthogonal analytical methods. For example, LC-MS/MS can differentiate degradation products from synthetic impurities. Accelerated stability studies (40°C/75% RH for 1–3 months) under ICH guidelines help identify degradation pathways. and emphasize the importance of monitoring for epimerization or carbamate hydrolysis under stress conditions .
Q. What mechanistic insights can be gained from studying the compound’s reactivity in biological systems?
- Methodological Answer : Isotopic labeling (e.g., 14C or deuterium at the carbamate or ethyl-amino group) can track metabolic pathways. and suggest that in vivo studies should prioritize liver microsome assays to assess esterase-mediated hydrolysis. Additionally, molecular dynamics simulations can predict interactions with metabolic enzymes like cytochrome P450 .
Data Contradiction and Validation
Q. How can researchers reconcile discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Free-energy perturbation (FEP) calculations or enhanced sampling MD simulations improve prediction accuracy. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides thermodynamic data (ΔG, ΔH) to refine computational models .
Q. What are the best practices for ensuring reproducibility in synthetic protocols across laboratories?
- Methodological Answer : Detailed documentation of reaction parameters (e.g., stirring speed, exact reagent grades, and solvent batch variability) is critical. Collaborative round-robin studies using standardized intermediates (e.g., pre-purified cyclohexylamine derivatives) minimize variability. emphasizes the need for open-access sharing of raw spectral data (NMR, MS) to cross-validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
